An In-Depth Technical Guide to the Molecular Structure and Geometry of Tris(bis(trimethylsilyl)amido)lanthanum(III), La[N(SiMe3)2]3
An In-Depth Technical Guide to the Molecular Structure and Geometry of Tris(bis(trimethylsilyl)amido)lanthanum(III), La[N(SiMe3)2]3
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and coordination geometry of Tris(bis(trimethylsilyl)amido)lanthanum(III), commonly abbreviated as La[N(SiMe3)2]3. This organolanthanum compound is a cornerstone in modern inorganic and organometallic chemistry, primarily due to its unique and sterically enforced three-coordinate structure. We will delve into the causality behind its trigonal planar geometry, present key structural parameters derived from X-ray crystallography, and provide detailed experimental protocols for its characterization. The guide will further explore how its distinct architecture dictates its reactivity, making it a valuable precursor and catalyst in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this foundational lanthanide complex.
Introduction: The Archetype of Steric Enforcement
Tris(bis(trimethylsilyl)amido)lanthanum(III), with the chemical formula C18H54LaN3Si6, represents a landmark compound in f-block chemistry.[1] Its significance stems from the profound influence of its ligands, the exceptionally bulky bis(trimethylsilyl)amide anions, [N(SiMe3)2]−.[2] The large ionic radius of the Lanthanum(III) ion would typically favor high coordination numbers (often 8 or 9). However, the steric demands of the three [N(SiMe3)2]− ligands are so great that they effectively shield the metal center, preventing the coordination of additional ligands or solvent molecules in the solid state. This results in a rare and highly reactive three-coordinate, monomeric complex.[2] Understanding the structural nuances of La[N(SiMe3)2]3 is not merely an academic exercise; it is fundamental to appreciating its role as a powerful Lewis acid catalyst and a versatile starting material for more complex molecular architectures.[3][4]
Synthesis and Critical Handling Protocols
The synthesis of La[N(SiMe3)2]3 is most reliably achieved via a salt metathesis reaction. This involves the reaction of a lanthanum(III) halide, typically anhydrous LaCl3, with three equivalents of a silylamide salt, such as lithium or sodium bis(trimethylsilyl)amide (LiN(SiMe3)2 or NaN(SiMe3)2), in an ethereal or hydrocarbon solvent.[5][6]
Causality Behind Experimental Choices:
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Anhydrous Conditions: The La(III) center is highly oxophilic. The presence of trace water or oxygen will lead to the formation of intractable lanthanum oxides or hydroxides, terminating the desired reaction.
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Inert Atmosphere: The La-N bonds are susceptible to protonolysis by moisture and oxidation by air. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[3]
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Solvent Choice: Non-coordinating solvents like toluene or hexane are often preferred for crystallization to isolate the solvent-free, three-coordinate complex. Using coordinating solvents like tetrahydrofuran (THF) can lead to the formation of solvated adducts, such as La[N(SiMe3)2]3(THF), altering the primary coordination sphere.[7]
Due to its pyrophoric and water-reactive nature, La[N(SiMe3)2]3 must be stored and handled with rigorous exclusion of air and moisture.[3]
Solid-State Molecular Structure and Geometry
The definitive structure of La[N(SiMe3)2]3 in the solid state has been elucidated by single-crystal X-ray diffraction. These studies reveal a molecule with profound structural simplicity and significance.
A Rare Three-Coordinate Environment
The most striking feature of the complex is the three-coordinate lanthanum center, a direct consequence of the steric saturation imposed by the ligands.[2] The three bulky bis(trimethylsilyl)amide groups envelop the metal ion, making it coordinatively unsaturated yet kinetically stabilized.
Idealized Trigonal Planar Geometry
The coordination geometry around the lanthanum atom is trigonal planar.[2] The lanthanum atom and the three coordinating nitrogen atoms are coplanar. This arrangement maximizes the separation between the bulky ligands, minimizing steric repulsion. Consequently, the N-La-N bond angles are very close to the ideal 120° for this geometry.[2] While some related three-coordinate lanthanide silylamides with smaller metal ions can exhibit a slight deviation towards a trigonal pyramidal structure due to weak attractive (agostic) interactions between the metal and ligand C-H bonds, the large size of the La(III) ion ensures that steric repulsion is the dominant force, enforcing a planar structure.[2][8]
Crystallographic Data and Bonding Insights
The structural parameters obtained from X-ray diffraction provide quantitative insight into the molecule's bonding. The data presented below are representative values for La[N(SiMe3)2]3.
| Parameter | Typical Value | Significance |
| Bond Lengths | ||
| La–N | ~2.37 Å | Reflects the distance between the central metal and the coordinating nitrogen atoms. |
| Si–N | ~1.70 Å | Typical silicon-nitrogen single bond length. |
| Si–C | ~1.88 Å | Standard silicon-carbon single bond length. |
| Bond Angles | ||
| N–La–N | ~119-120° | Confirms the trigonal planar geometry around the lanthanum center.[2] |
| Si–N–Si | ~125-128° | The wide angle indicates significant p-character in the nitrogen lone pair and delocalization into the Si d-orbitals. |
The La-N bond is primarily ionic in character, a hallmark of lanthanide chemistry. The coordinative unsaturation and exposed nature of the La(III) ion make it a potent Lewis acid, which is the foundation of its catalytic activity.[4]
Experimental Protocols for Structural Verification
Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the solid-state structure of a crystalline material like La[N(SiMe3)2]3. It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths and angles.
Step-by-Step Methodology for SC-XRD Analysis:
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Crystal Growth (Self-Validating System):
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Objective: To obtain single crystals of sufficient size and quality, free from defects.
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Protocol: In an inert atmosphere glovebox, dissolve purified La[N(SiMe3)2]3 in a minimal amount of a non-coordinating, volatile solvent (e.g., pentane or hexane). Slowly cool the saturated solution from room temperature to -35 °C over 24-48 hours. Alternatively, allow for slow evaporation of the solvent at room temperature. The formation of well-defined, colorless block-like crystals indicates success.
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Crystal Mounting:
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Objective: To select and mount a suitable crystal onto the diffractometer goniometer head without exposing it to air.
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Protocol: Under a microscope in the glovebox, select a single crystal (typically 0.1-0.3 mm in size). Coat the crystal in an inert oil (e.g., Paratone-N) to protect it from the atmosphere. Mount the crystal on a cryo-loop affixed to the goniometer head.
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Data Collection:
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Objective: To measure the intensities of diffracted X-rays from the crystal lattice.
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Protocol: Quickly transfer the mounted crystal to the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and potential degradation. Perform an initial unit cell determination. Proceed with a full data collection strategy, rotating the crystal and collecting diffraction patterns over a wide range of angles.
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-
Structure Solution and Refinement:
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Objective: To process the diffraction data to generate a final, accurate molecular model.
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Protocol: Integrate the raw diffraction data and correct for absorption effects. Use direct methods or Patterson functions to solve the phase problem and locate the heavy atoms (La, Si). Use subsequent difference Fourier maps to locate the lighter atoms (N, C). Refine the atomic positions, and thermal parameters anisotropically against the measured data until convergence is reached, resulting in a low R-factor (typically <5%).
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Visualization of Structure and Workflow
Visual aids are crucial for conceptualizing complex molecular structures and experimental processes.
Molecular Geometry Diagram
Caption: Trigonal planar coordination of La[N(SiMe3)2]3.
Experimental Workflow Diagram
Caption: Workflow for synthesis and structural determination.
Conclusion: Structure Dictates Function
The molecular architecture of La[N(SiMe3)2]3 is a classic example of function following form. Its sterically enforced three-coordinate, trigonal planar geometry is not just a structural curiosity but the very source of its remarkable reactivity. The coordinative unsaturation of the lanthanum center, shielded by the bulky silylamide ligands, creates a potent and accessible Lewis acidic site. This unique combination of steric protection and electronic availability makes La[N(SiMe3)2]3 an exceptionally effective precatalyst for a variety of organic transformations, including hydroboration and polymerization, and a vital precursor for the synthesis of advanced materials. A thorough understanding of its structure is, therefore, indispensable for any scientist working in the fields of catalysis, organometallic chemistry, and materials science.
References
- Evans, W. J., et al. (2019). Rare-earth complexes of the asymmetric amide ligands, N(SiMe3)Ph and N(SiMe3)Cy. UCI Department of Chemistry.
- Ziller, J. W., et al. (n.d.). Synthesis, Structure, and Magnetism of Tris(amide) [Ln{N(SiMe3)2}3]1− Complexes of the Non‐traditional +2 Lanthanide Ions. Angewandte Chemie International Edition.
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Gavenonis, J., et al. (2013). Structural Distortions in M[E(SiMe3)2]3 Complexes (M = Group 15, f-Element; E = N, CH): Is Three a Crowd?. Inorganic Chemistry. Available at: [Link]
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Mills, D. P., et al. (2022). Trigonal planar heteroleptic lanthanide(III) bis(silyl)amide complexes containing aminoxyl radicals and anions. ChemRxiv. Available at: [Link]
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Giansiracusa, M. J., et al. (2022). Trigonal Planar Heteroleptic Lanthanide(III) Bis(silyl)amide Complexes Containing Aminoxyl Radicals and Anions. Inorganic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Structure, and Magnetism of Tris(amide) {Ln[N(SiMe3)2]3}1− Complexes of the Non‐Traditional +2 Lanthanide Ions. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III). PubChem. Available at: [Link]
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University of Pennsylvania. (n.d.). Supporting Information La[N(SiMe3)2]3 – Catalyzed Deoxygenative Reduction of Amides with Pinacolborane. I.R.I.S.. Available at: [Link]
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Bradley, D. C., Ghotra, J. S., & Hart, F. A. (1973). Low co-ordination numbers in lanthanide and actinide compounds. Part I. The preparation and characterization of tris{bis(trimethylsilyl)-amido}lanthanides. Journal of the Chemical Society, Dalton Transactions, (10), 1021-1023. Available at: [Link]
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Radecka-Paryzek, W., et al. (2019). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. MDPI. Available at: [Link]
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Bradley, D. C., Ghotra, J. S., & Hart, F. A. (1973). Low co-ordination numbers in lanthanide and actinide compounds. Part I. The preparation and characterization of tris{bis(trimethylsilyl)-amido}lanthanides. Journal of the Chemical Society, Dalton Transactions, 1021-1023. Available at: [Link]
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